2-Methyl-2-nitro-1,3-propanediol

描述

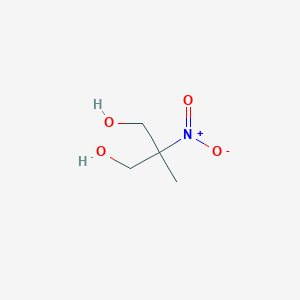

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-nitropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c1-4(2-6,3-7)5(8)9/h6-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTYADDQWWVBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041437 | |

| Record name | 2-Methyl-2-nitro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-49-6 | |

| Record name | 2-Methyl-2-nitro-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-nitro-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-nitro-1,3-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-nitro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-nitropropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-NITRO-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TD71126R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-Methyl-2-nitro-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 2-Methyl-2-nitro-1,3-propanediol. As an important intermediate in various chemical syntheses, including pharmaceuticals, a thorough understanding of its structural verification is paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure. Each section presents not only the theoretical basis of the technique but also a detailed, field-proven experimental protocol and an in-depth interpretation of the resulting data. This guide is designed to serve as a practical resource for researchers and professionals in organic synthesis and drug development, ensuring confidence in the identity and purity of this compound.

Introduction: The Chemical Identity of this compound

This compound, with the CAS number 77-49-6, is a white to yellowish crystalline solid.[1] It is characterized by the molecular formula C₄H₉NO₄ and a molecular weight of 135.12 g/mol .[1] Its structure features a central quaternary carbon atom bonded to a methyl group, a nitro group, and two hydroxymethyl (-CH₂OH) groups. This unique arrangement of functional groups makes it a valuable building block in organic synthesis. The high solubility of this compound in water is a key physical property to consider during its analysis.[1]

The precise confirmation of this structure is critical for its application in research and development, particularly in the synthesis of active pharmaceutical ingredients where structural integrity is non-negotiable. This guide will walk through a multi-technique approach to its structure elucidation, providing a self-validating system for its identification.

Synthesis Overview: A Brief Look at the Formation of this compound

A common and efficient method for the synthesis of this compound involves the reaction of nitroethane with formaldehyde. This reaction is typically carried out under basic conditions, for instance, using sodium carbonate, at a controlled pH and temperature. The process generally involves the dropwise addition of nitroethane to an aqueous solution of formaldehyde. After the reaction is complete, the pH is neutralized, and the product can be isolated by crystallization. This synthesis route is known for its good yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Causality of Experimental Choices: Due to the polar nature of this compound and the presence of exchangeable hydroxyl protons, a polar deuterated solvent such as DMSO-d₆ is an excellent choice. This solvent not only ensures the solubility of the analyte but also allows for the observation of the hydroxyl protons, which might otherwise be broadened or exchanged with D₂O.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Triplet | 2H | -OH |

| ~3.6 - 3.8 | Doublet | 4H | -CH₂- |

| ~1.5 | Singlet | 3H | -CH₃ |

Interpretation:

-

Hydroxyl Protons (-OH): The hydroxyl protons are expected to appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. Their chemical shift is variable and dependent on concentration and temperature but is typically observed in the specified range in DMSO-d₆.

-

Methylene Protons (-CH₂-): The four protons of the two equivalent hydroxymethyl groups will appear as a doublet. They are coupled to the hydroxyl protons, hence the doublet multiplicity. The electron-withdrawing effect of the adjacent oxygen atom shifts these protons downfield.

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 2 seconds

-

Pulse angle: 30 degrees

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Causality of Experimental Choices: The same sample prepared for ¹H NMR in DMSO-d₆ can be used for ¹³C NMR. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~90-95 | C-NO₂ (quaternary) |

| ~60-65 | -CH₂OH |

| ~20-25 | -CH₃ |

Interpretation:

-

Quaternary Carbon (C-NO₂): The quaternary carbon attached to the electron-withdrawing nitro group is significantly deshielded and appears at the lowest field.

-

Methylene Carbon (-CH₂OH): The carbon atoms of the two equivalent hydroxymethyl groups are attached to oxygen, which shifts them downfield compared to a standard alkyl carbon.

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded of the carbon atoms and therefore appears at the highest field (lowest ppm value).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Parameters:

-

Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

-

Relaxation delay: 2 seconds

-

Technique: Proton-decoupled

-

Workflow for NMR-Based Structure Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of Experimental Choices: The KBr pellet method is a common and reliable technique for acquiring the IR spectrum of a solid sample. It involves intimately mixing the sample with dry potassium bromide powder and pressing the mixture into a transparent pellet. This minimizes scattering of the infrared beam and produces a high-quality spectrum.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (from -CH₂OH, hydrogen-bonded) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1550 - 1530 | Strong | N-O asymmetric stretch (nitro group) |

| 1380 - 1360 | Strong | N-O symmetric stretch (nitro group) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Interpretation:

-

O-H Stretch: The broad and strong absorption in the high-frequency region is characteristic of the stretching vibration of hydrogen-bonded hydroxyl groups.

-

C-H Stretch: The absorptions just below 3000 cm⁻¹ are typical for C-H stretching in the methyl and methylene groups.

-

N-O Stretches: The two strong bands in the mid-frequency range are definitive for the presence of a nitro group. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.

-

C-O Stretch: The strong absorption around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol functional groups.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

Causality of Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique for analyzing relatively volatile and thermally stable compounds. Due to the polar nature of this compound, derivatization may be necessary to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique for compounds with hydroxyl groups.

Expected Mass Spectral Data (Electron Ionization):

| m/z | Proposed Fragment |

| 135 | [M]⁺ (Molecular Ion) - may be weak or absent |

| 118 | [M - OH]⁺ |

| 105 | [M - CH₂OH]⁺ |

| 89 | [M - NO₂]⁺ |

| 71 | [M - NO₂ - H₂O]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 31 | [CH₂OH]⁺ |

Interpretation:

-

Molecular Ion: The peak corresponding to the molecular weight (135 amu) may be observed, but it is often weak or absent in the EI spectra of alcohols due to rapid fragmentation.

-

Loss of Hydroxyl Radical: A peak at m/z 118 would correspond to the loss of a hydroxyl radical.

-

Loss of Hydroxymethyl Radical: The peak at m/z 105 is indicative of the loss of a hydroxymethyl radical, a common fragmentation pathway for primary alcohols.

-

Loss of Nitro Group: A significant peak at m/z 89 would result from the cleavage of the C-N bond and the loss of the nitro group.

-

Further Fragmentation: Subsequent loss of water from the [M - NO₂]⁺ fragment would lead to an ion at m/z 71.

-

Base Peak: The most intense peak in the spectrum (the base peak) is often a stable fragment. For this molecule, [CH₂OH]⁺ at m/z 31 is a likely candidate for a prominent peak.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation (with Derivatization):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to facilitate the reaction.

-

-

GC Conditions:

-

Column: A polar capillary column (e.g., wax-type) is suitable for separating the derivatized analyte.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Logical Pathway for Spectroscopic Structure Verification

Conclusion

The structure elucidation of this compound is reliably achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon and proton framework, confirming the connectivity of the methyl, hydroxymethyl, and quaternary carbons. FT-IR spectroscopy unequivocally identifies the key functional groups: the hydroxyl and nitro moieties. Finally, Mass Spectrometry corroborates the molecular weight and provides fragmentation patterns consistent with the proposed structure. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently verify the structure of this compound, ensuring the integrity of their starting materials for further research and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Veeprho. (n.d.). This compound | CAS 77-49-6.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

2-Methyl-2-nitro-1,3-propanediol synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-nitro-1,3-propanediol

Introduction

This compound, also known as NMPD or Nitroisobutylglycol, is a crystalline organic compound with the chemical formula C₄H₉NO₄.[1][2][3] Its structure features a central quaternary carbon atom bonded to a methyl group, a nitro group, and two hydroxymethyl groups. This unique arrangement makes it a valuable intermediate in various chemical syntheses.[4] This guide provides a detailed exploration of its primary synthesis pathway, including the underlying reaction mechanism, a field-proven experimental protocol, and critical process parameters for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway: The Base-Catalyzed Nitroaldol (Henry) Reaction

The most prevalent and efficient method for synthesizing this compound is through a classic carbon-carbon bond-forming reaction known as the Henry Reaction, or nitroaldol reaction.[5][6] This reaction involves the condensation of a primary nitroalkane, in this case, nitroethane, with two equivalents of an aldehyde, formaldehyde. The reaction is conducted in the presence of a base, which serves as a catalyst.

Reaction Mechanism

The causality of the Henry reaction is rooted in the acidity of the α-hydrogens of the nitroalkane. The electron-withdrawing nature of the nitro group increases the acidity of the protons on the adjacent carbon, allowing for their removal by a base.

-

Nitronate Formation: A base (e.g., sodium carbonate) deprotonates the nitroethane at the α-carbon, creating a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.[5]

-

First Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the first molecule of formaldehyde. This forms a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide is protonated by a proton source in the reaction mixture (typically water), yielding 2-nitro-1-propanol.

-

Second Condensation: The process repeats. The base removes the remaining α-hydrogen from the 2-nitro-1-propanol intermediate, forming a new nitronate. This nucleophile then attacks a second molecule of formaldehyde.

-

Final Product Formation: A final protonation step yields the target molecule, this compound.

All steps in the Henry reaction are reversible.[5] Therefore, careful control of reaction conditions is paramount to drive the equilibrium towards the desired product and achieve a high yield.

Experimental Protocol & Data

The following protocol is a robust, self-validating system derived from established methodologies, designed for high yield and purity.[1] The causality behind each step is explained to ensure reproducibility and understanding.

Materials & Reagents

| Reagent | Formula | Molar Mass | Quantity (Molar) | Quantity (Practical) | Purpose |

| Formaldehyde Solution | CH₂O | 30.03 g/mol | 2.05 mol | ~166 g of 37% aq. sol. | Electrophile |

| Nitroethane | C₂H₅NO₂ | 75.07 g/mol | 1.00 mol | 75.07 g | Nucleophile Precursor |

| Sodium Carbonate | Na₂CO₃ | 105.99 g/mol | As needed | As needed | Base Catalyst |

| Sulfuric Acid (20%) | H₂SO₄ | 98.08 g/mol | As needed | As needed | Neutralization |

| Water | H₂O | 18.02 g/mol | - | - | Solvent |

Step-by-Step Methodology

-

Initial Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, add 2.05 mol of a 37% to 40% aqueous formaldehyde solution.[1] The slight excess of formaldehyde ensures the complete conversion of the nitroethane intermediate.

-

Temperature Adjustment: Begin stirring and maintain the temperature between 25°C and 30°C.

-

pH & Temperature Increase: Heat the solution to 50°C. Once at temperature, add sodium carbonate (Na₂CO₃) portion-wise to adjust the pH of the solution to 9. This pH is critical; it must be basic enough to deprotonate the nitroethane efficiently but not so high as to promote side reactions like the Cannizzaro reaction of formaldehyde.

-

Nitroethane Addition: Add 1.0 mol of nitroethane dropwise to the formaldehyde solution. It is crucial to maintain the reaction temperature at approximately 50°C during this addition. An exothermic reaction is expected, and cooling may be necessary. A controlled addition rate prevents temperature spikes that could lead to a reverse aldol decomposition.[7]

-

Reaction Completion: After the dropwise addition is complete, continue to stir the reaction mixture at 50°C for an additional 30 minutes to ensure the reaction proceeds to completion.[1]

-

Neutralization (Work-up): Cool the reaction mixture to room temperature. Carefully add a 20% solution of sulfuric acid (H₂SO₄) to neutralize the base catalyst and adjust the pH to 7.

-

Solvent Removal: Distill off the water under reduced pressure. This step concentrates the product and facilitates its precipitation.

-

Isolation & Purification: Cool the concentrated residue to room temperature. The product, this compound, will precipitate as a white to yellowish crystalline solid.[4] Collect the solid by suction filtration and dry thoroughly. This procedure can yield up to 120 g (88.9% yield) of the final product.[1] For higher purity, the product can be recrystallized from n-butanol or acetone.[4]

Trustworthiness & Field-Proven Insights

-

Reverse Aldol Decomposition: The primary competing reaction is the reverse aldol decomposition, which is favored at higher temperatures and strongly alkaline conditions.[7] The controlled temperature (50°C) and moderate pH (9) in the described protocol represent a balance to achieve a reasonable reaction rate while minimizing this decomposition.

-

Catalyst Choice: While stronger bases like sodium hydroxide can be used, sodium carbonate is often preferred in laboratory settings as it is less aggressive, reducing the risk of side reactions and offering finer pH control.[1][8]

-

Green Chemistry Considerations: While the classic Henry reaction is robust, modern chemical manufacturing emphasizes more sustainable methods. For related compounds, continuous production processes have been developed to improve safety, consistency, and reduce waste.[8] Although not yet standard for this specific compound, such principles could be applied. Furthermore, biocatalytic routes are being explored for similar diol structures, demonstrating a potential future direction for more environmentally benign syntheses.[9]

Conclusion

The synthesis of this compound is reliably achieved through the base-catalyzed Henry condensation of nitroethane with formaldehyde. The success of this synthesis hinges on the precise control of key parameters—namely temperature and pH—to maximize the formation of the desired β-nitro alcohol and prevent competing side reactions. The provided protocol represents a well-established, high-yield pathway that is both reproducible and scalable for research and development applications. Understanding the mechanistic underpinnings of this reaction empowers scientists to troubleshoot and optimize the synthesis for their specific needs.

References

- Francis, A. S. (1963). REACTION OF this compound WITH ALKALI. Canadian Journal of Chemistry, 41(2), 525-528.

- Henry reaction - Wikipedia. (n.d.).

- Henry Reaction - Organic Chemistry Portal. (n.d.).

- A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration - Green Chemistry (RSC Publishing). (n.d.).

- Synthesis of 2-methyl-1,3-propanediol - PrepChem.com. (n.d.).

- Wang, X., Zhao, F., & Li, H. (2006). Synthesis of 2-Methyl-2-nitro-1, 3-diazido-propane. Chinese Journal of Energetic Materials, 14(3), 200-202.

- Process for producing the sodium salt of 2-nitro-1,3-propanediol - Google Patents. (n.d.).

- Process for the preparation of 2-methyl-1,3- propanediol - Google Patents. (n.d.).

- 2-Nitro-2-methyl-1,3-propanediol - NIST WebBook. (n.d.).

- PROCESS FOR THE PREPARATION OF NITROALCOHOLS - WIPO Patentscope. (n.d.).

- Process for the preparation of 2-methyl-1,3-propanediol - Google Patents. (n.d.).

- This compound | C4H9NO4 | CID 6480 - PubChem. (n.d.).

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Nitro-2-methyl-1,3-propanediol [webbook.nist.gov]

- 3. This compound | C4H9NO4 | CID 6480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 77-49-6 [chemicalbook.com]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Henry Reaction [organic-chemistry.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. benchchem.com [benchchem.com]

- 9. A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Methyl-2-nitro-1,3-propanediol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-nitro-1,3-propanediol is a nitroalkane diol of significant interest in synthetic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis and purification protocols, and a thorough examination of its reactivity and key applications. Emphasis is placed on its role as a crucial intermediate in the synthesis of valuable compounds and its relationship with the potent antimicrobial agent, Bronopol. This document serves as a technical resource, offering field-proven insights and methodologies for professionals engaged in chemical research and development.

Introduction

This compound, with the CAS number 77-49-6, is a unique chemical entity characterized by a tertiary nitro group and two primary hydroxyl groups. This molecular architecture imparts a distinct set of properties, including high water solubility and specific reactivity, making it a valuable building block in organic synthesis. Its structural similarity to the precursor of the widely used antimicrobial agent Bronopol (2-bromo-2-nitro-1,3-propanediol) underscores its relevance in the development of biocides and preservatives. This guide will delve into the core scientific principles and practical methodologies associated with this compound, providing a robust knowledge base for its effective utilization in a laboratory and industrial context.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling, application, and analysis. These properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methyl-2-nitropropane-1,3-diol | [1] |

| CAS Number | 77-49-6 | [1] |

| Molecular Formula | C₄H₉NO₄ | [1] |

| Molecular Weight | 135.12 g/mol | [1] |

| Appearance | White to yellowish crystalline solid | |

| Melting Point | 147-149 °C | |

| Boiling Point | 248.79 °C (rough estimate) | |

| Density | 1.4474 g/cm³ (rough estimate) | |

| Water Solubility | 80 g/100 mL at 20 °C | [2] |

| pKa | 12.86 ± 0.10 (Predicted) |

Solubility Profile: The presence of two hydroxyl groups allows for significant hydrogen bonding, rendering this compound highly soluble in water and other polar solvents.[2] Its solubility decreases in non-polar solvents. This characteristic is a key consideration in designing reaction conditions and purification procedures.

Synthesis and Purification

The synthesis of this compound is typically achieved through a base-catalyzed nitroaldol reaction (Henry reaction) between nitroethane and formaldehyde. This reaction is efficient and yields the desired product in high purity after appropriate workup and purification.

Synthesis Protocol: From Nitroethane and Formaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Nitroethane

-

Formaldehyde solution (37-40% in water)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄), 20% solution

-

Reaction vessel with stirring and temperature control

Procedure:

-

To a reaction vessel under constant stirring, add 2.05 moles of a 37% to 40% aqueous formaldehyde solution at a temperature of 25°C to 30°C.[3]

-

Heat the solution to 50°C.[3]

-

Adjust the pH of the solution to 9 by adding sodium carbonate.[3]

-

Slowly add 1.0 mole of nitroethane dropwise to the reaction mixture, ensuring the temperature is maintained at approximately 50°C throughout the addition.[3]

-

After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 30 minutes.[3]

-

Neutralize the reaction mixture to a pH of 7 by adding a 20% sulfuric acid solution.[3]

-

Remove the water from the mixture via distillation under reduced pressure.[3]

-

Cool the remaining product to room temperature, which should induce crystallization.[3]

-

Collect the solid product by suction filtration and allow it to dry.[3]

This method typically results in a high yield of this compound.[3]

Purification

For applications requiring high purity, this compound can be further purified by recrystallization.

Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of hot n-butanol or acetone.[2]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

It is important to note that this compound decomposes upon attempted distillation at 10 mm Hg.[2]

Chemical Reactivity and Mechanisms

The chemical behavior of this compound is dictated by its functional groups. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the adjacent quaternary carbon. The hydroxyl groups exhibit typical alcohol chemistry.

Alkaline Hydrolysis

Under strongly alkaline conditions (e.g., 20% NaOH), this compound primarily undergoes a reverse aldol decomposition.[4] In the presence of a weaker alkaline borate buffer (pH 10), the reaction yields a high amount of nitrite ions, with the major organic product being 2-C-methyl glycerol (2-methyl-1,2,3-propanetriol).[4]

The proposed mechanism for the reaction in the presence of borate involves the complexation of the borate with the hydroxyl groups, which facilitates the nucleophilic attack by hydroxide and subsequent displacement of the nitro group.[4]

Diagram: Proposed Reaction Pathway of Alkaline Hydrolysis

Caption: Reaction pathways of this compound under different alkaline conditions.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons of the hydroxymethyl groups. The chemical shifts will be influenced by the neighboring nitro and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the methylene carbons, and the quaternary carbon attached to the nitro group.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

-

Strong asymmetric and symmetric stretching bands for the C-NO₂ group, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[1]

Applications in Drug Development and Biocidal Formulations

While this compound has applications as a building block in organic synthesis, its most notable relevance to drug development and related fields is its connection to the synthesis of Bronopol.

Relationship to Bronopol Synthesis

Bronopol (2-bromo-2-nitro-1,3-propanediol) is a highly effective broad-spectrum antimicrobial agent used as a preservative in numerous pharmaceutical and cosmetic products.[3] The synthesis of Bronopol typically involves the reaction of nitromethane with formaldehyde to produce 2-nitro-1,3-propanediol, which is then brominated.[3]

This compound is a structurally similar compound and is often considered a key intermediate or reference material in the context of Bronopol production and analysis.[5] Its synthesis from nitroethane and formaldehyde follows a parallel pathway to the initial step of Bronopol synthesis.

Diagram: Conceptual Relationship in Synthesis

Caption: Comparative synthesis pathways of this compound and Bronopol.

Other Potential Applications

The unique combination of a tertiary nitro group and two hydroxyl groups in this compound makes it a candidate for the synthesis of various other complex organic molecules. Its derivatives, such as 2-Methyl-2-nitro-1,3-diazidopropane, have been investigated as potential low-molecular-weight plasticizers for propellants and as components of gas generators.[6]

Safety and Handling

This compound is classified as causing serious eye irritation.[1] It is also toxic by ingestion. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area. In case of fire, water spray is a suitable extinguishing medium. Thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.

Conclusion

This compound is a versatile and valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via the Henry reaction is a robust and high-yielding process. While its primary significance in the context of drug development and biocides is its close structural relationship to the antimicrobial agent Bronopol, its unique functional group arrangement also presents opportunities for its use in the synthesis of other novel compounds. This guide has provided a comprehensive technical overview to support researchers and scientists in the effective and safe utilization of this compound in their research and development endeavors.

References

- PubChem. (n.d.). This compound.

- NIST. (n.d.). 2-Nitro-2-methyl-1,3-propanediol.

- Veeprho. (n.d.). This compound | CAS 77-49-6.

- Canadian Science Publishing. (1964). REACTION OF this compound WITH ALKALI.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL).

- ResearchGate. (2008). Synthesis of 2-Methyl-2-nitro-1, 3-diazido-propane.

- Vaibhav Fine Chem. (2024). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol.

- Google Patents. (n.d.). CA1328116C - Process for the preparation of bronopol.

- Kliegel, W., Preu, L., Rettig, S. J., & Trotter, J. (1986). Structural studies of organoboron compounds. XXIV. 5-Methyl-5-nitro-2-phenyl-1,3-dioxa-2-boracyclohexane. Canadian Journal of Chemistry, 64(9), 1855–1858.

- Veeprho. (n.d.). This compound | CAS 77-49-6.

Sources

- 1. This compound | C4H9NO4 | CID 6480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(77-49-6) 13C NMR spectrum [chemicalbook.com]

- 3. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Methyl-2-nitro-1,3-propanediol (CAS 77-49-6)

Foreword: Understanding a Versatile Nitroalkane Diol

This compound, registered under CAS number 77-49-6, is a unique organic compound that holds a significant, albeit specialized, position in synthetic and analytical chemistry. Characterized by a propane backbone featuring two hydroxyl groups and a tertiary nitro group, its structure offers a distinct combination of reactivity and functionality.[1] This guide provides a comprehensive exploration of its synthesis, properties, applications, and handling, synthesized from established technical data to serve as a practical resource for laboratory and development professionals. We will delve into the causality behind its synthetic pathways, its role as a critical intermediate, and the necessary protocols for its safe and effective utilization.

Core Chemical and Physical Characteristics

At its core, this compound is a white to yellowish crystalline solid at room temperature.[2][3] Its molecular structure, featuring two hydrophilic hydroxyl (-OH) groups and a polar nitro (-NO2) group, confers high solubility in water (80 g/100mL at 20°C) and other polar organic solvents.[1][2][3] This solubility is a critical factor in its synthetic applications, particularly in aqueous reaction media. The presence of the electron-withdrawing nitro group and the adjacent methyl group on the tertiary carbon atom influences its chemical stability and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 77-49-6 | [4] |

| Molecular Formula | C₄H₉NO₄ | [5][6] |

| Molecular Weight | 135.12 g/mol | [5][6] |

| Appearance | White to yellowish crystalline powder | [2][3] |

| Melting Point | 147-149 °C | [3] |

| Boiling Point | Decomposes on attempted distillation | [2][3] |

| Density (estimate) | 1.447 g/cm³ | [3][7] |

| Water Solubility | 80 g/100 mL at 20°C | [2][3] |

| pKa (predicted) | 12.86 ± 0.10 | [3][7] |

| IUPAC Name | 2-methyl-2-nitropropane-1,3-diol | [5] |

| Common Synonyms | Nitroisobutylglycol, NMPD | [1][8] |

Synthesis Pathway: The Henry Reaction

The primary industrial synthesis of this compound is achieved through a base-catalyzed nitroaldol reaction, commonly known as the Henry reaction. This reaction leverages the acidity of the α-proton of a primary nitroalkane, in this case, nitroethane, to create a nucleophile that subsequently attacks the electrophilic carbonyl carbon of formaldehyde.

The choice of a base, such as sodium carbonate, is critical. It must be strong enough to deprotonate nitroethane to form the nitronate anion but not so strong as to promote undesirable side reactions or degradation of the product. The reaction is typically performed in an aqueous medium, which is ideal given the high water solubility of formaldehyde and the resulting diol product. Temperature control is also paramount; initiating the reaction at a moderate temperature (25-30°C) and then gently heating (to 50°C) ensures a controlled reaction rate, preventing exothermic runaway and maximizing the yield of the desired diol addition product over side reactions.[6]

Caption: Major degradation pathways under alkaline conditions.

Analytical Methodologies

Accurate quantification and qualification of this compound are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a common and robust method for this purpose.

Protocol 5.1: General HPLC Analysis

This protocol provides a general framework for the analysis of this compound. Method optimization is recommended for specific matrices.

-

Column Selection: A reverse-phase (RP) C18 column is typically suitable. For more specialized separations, columns with low silanol activity, such as a Newcrom R1, can be employed. [9]2. Mobile Phase Preparation: A simple mobile phase can be prepared using acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure good peak shape. [9]A typical starting point could be a gradient or isocratic elution with 20-40% MeCN in acidified water.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., water/MeCN mixture) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrument Parameters:

-

Injection Volume: 5-10 µL

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection: UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

-

-

Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.

For higher sensitivity and specificity, particularly in complex matrices like biological samples, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. [15]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While not classified as acutely hazardous under OSHA standards, it is an irritant and should be handled with care. [10]

Table 2: GHS Hazard Information & Precautions

| Category | Information | Source(s) |

| GHS Pictogram | Warning | |

| Hazard Statements | H319: Causes serious eye irritation. | [5] |

| Precautionary Statements | P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. | |

| First Aid (Skin) | Avoid contact. Wash off with soap and plenty of water. | [7][10] |

| First Aid (Ingestion) | Toxic by ingestion. Do not ingest. If swallowed, seek immediate medical assistance. | [2][3][10] |

| Incompatible Materials | Strong oxidizing agents. | [10] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature, sealed in dry conditions. | [11][10] |

Conclusion

This compound (CAS 77-49-6) is a functionally rich molecule whose value lies primarily in its role as a synthetic intermediate and an analytical standard. Its synthesis via the Henry reaction is a classic example of carbon-carbon bond formation, while its applications, especially in the production of the biocide Bronopol, underscore its industrial relevance. For the research and drug development professional, a thorough understanding of its physicochemical properties, reactivity under different conditions, and proper handling procedures is non-negotiable. This guide provides a foundational, technically grounded overview to support its safe and effective use in scientific endeavors.

References

- Chemical Properties of 2-Nitro-2-methyl-1,3-propanediol (CAS 77-49-6). (n.d.). Cheméo.

- This compound | C4H9NO4 | CID 6480. (n.d.). PubChem, National Center for Biotechnology Information.

- REACTION OF this compound WITH ALKALI. (n.d.). Canadian Science Publishing.

- 2-Nitro-2-methyl-1,3-propanediol. (n.d.). NIST WebBook.

- Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- This compound | CAS 77-49-6. (n.d.). Veeprho.

- 2-Hydroxymethyl-2-nitro-1,3-propanediol - Hazardous Agents. (n.d.). Haz-Map.

- A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. (n.d.). Analytical Methods (RSC Publishing).

- Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2024, September 6). Cosmetic Ingredient Review.

Sources

- 1. CAS 77-49-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 77-49-6 [chemicalbook.com]

- 3. This compound CAS#: 77-49-6 [m.chemicalbook.com]

- 4. 2-Nitro-2-methyl-1,3-propanediol [webbook.nist.gov]

- 5. This compound | C4H9NO4 | CID 6480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 77-49-6 | CAS DataBase [m.chemicalbook.com]

- 8. 2-Nitro-2-methyl-1,3-propanediol (CAS 77-49-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 77-49-6 [sigmaaldrich.com]

2-Methyl-2-nitro-1,3-propanediol molecular weight

An In-depth Technical Guide to the Molecular Properties of 2-Methyl-2-nitro-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 77-49-6), a key chemical intermediate and a significant metabolite of the widely used antimicrobial agent, Bronopol. Centered on its fundamental molecular properties, this document elucidates the determination and significance of its molecular weight. We will explore its chemical structure, synthesis pathways, analytical verification techniques, and its critical role in pharmaceutical quality control and human biomonitoring. This guide synthesizes field-proven insights with established scientific principles to offer a definitive resource for professionals in chemical research and drug development.

Core Molecular and Physicochemical Properties

A precise understanding of a compound's molecular characteristics is the bedrock of all subsequent research and development. For this compound, these foundational data inform everything from synthesis stoichiometry and analytical method development to its toxicological assessment.

Molecular Formula and Weight

The elemental composition of this compound is represented by the chemical formula C₄H₉NO₄ .[1] Based on this composition, the molecular weight is calculated from the standard atomic weights of its constituent atoms.

The monoisotopic mass, crucial for high-resolution mass spectrometry, is 135.05315777 Da.[2] For most laboratory and industrial applications, the average molecular weight is used.

The NIST Chemistry WebBook provides a highly precise value of 135.1186 g/mol .[1]

Chemical Structure

The structure features a central quaternary carbon atom bonded to a methyl group, a nitro group, and two hydroxymethyl (-CH₂OH) groups. This sterically hindered diol structure dictates its chemical reactivity and physical properties.

Caption: 2D Chemical Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| CAS Registry Number | 77-49-6 | [1][5] |

| Molecular Formula | C₄H₉NO₄ | [1][2] |

| Molecular Weight | 135.12 g/mol | [2][4][6] |

| Appearance | White to yellowish crystalline powder | [4][5] |

| Melting Point | 147-149 °C | [4] |

| Water Solubility | 80 g/100 mL at 20 °C | [4][5] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2-Nitro-2-methyl-1,3-propanediol, NMPD | [1] |

Synthesis and Molecular Integrity

The primary industrial synthesis of this compound is achieved through a nitroaldol condensation, commonly known as the Henry reaction. This process involves the reaction of nitroethane with formaldehyde.[7] Understanding this pathway is crucial for predicting potential impurities and ensuring the integrity of the final molecule.

Synthesis Pathway: The Henry Reaction

The synthesis proceeds by the base-catalyzed addition of two equivalents of formaldehyde to nitroethane. The base, such as sodium carbonate, deprotonates the α-carbon of nitroethane, creating a nucleophilic nitronate anion. This anion then sequentially attacks the electrophilic carbonyl carbon of two formaldehyde molecules. The reaction must be carefully controlled to prevent side reactions, such as reverse aldol decomposition, especially under strong alkaline conditions.[7][8]

Caption: Simplified workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established chemical synthesis literature.[7] The causality behind each step is explained to ensure reproducibility and safety.

Materials:

-

Nitroethane

-

Formaldehyde solution (37-40% in water)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄), 20% solution

-

Reaction vessel with stirring and temperature control

Procedure:

-

Charge Reactor: To the reaction vessel under stirring, add 2.05 mol of 37-40% formaldehyde solution at a temperature of 25-30°C.

-

Rationale: Establishing the correct stoichiometry and initial temperature is critical for controlling the exothermic reaction.

-

-

pH Adjustment: When the solution reaches 50°C, begin the addition of Na₂CO₃ to adjust the pH to 9.

-

Rationale: A basic pH is required to deprotonate nitroethane, initiating the Henry reaction. A pH of 9 provides a balance between reaction rate and minimizing side-product formation.

-

-

Nitroethane Addition: Slowly add 1.0 mol of nitroethane dropwise, maintaining the reaction temperature around 50°C.

-

Rationale: Dropwise addition and temperature control are essential to manage the exothermicity of the condensation reaction and prevent runaway conditions.

-

-

Reaction Completion: After the addition is complete, allow the reaction to proceed for an additional 30 minutes at 50°C.

-

Rationale: This ensures the reaction goes to completion, maximizing the yield.

-

-

Neutralization: Add 20% H₂SO₄ to neutralize the mixture to a pH of 7.

-

Rationale: Neutralization quenches the reaction and prepares the product for isolation. It also prevents base-catalyzed degradation during workup.

-

-

Isolation: Distill off the water under reduced pressure. Cool the remaining solution to room temperature to crystallize the product.

-

Purification: Collect the solid product by suction filtration and dry to obtain this compound.

-

Rationale: Crystallization is an effective method for purifying the final product from residual starting materials and soluble byproducts.

-

Analytical Characterization and Molecular Weight Verification

While the molecular weight can be calculated theoretically, its empirical verification is a cornerstone of chemical quality control. This is primarily achieved through mass spectrometry, often coupled with a separation technique like chromatography.

Mass Spectrometry: The Definitive Tool

Mass spectrometry (MS) directly measures the mass-to-charge ratio (m/z) of ions, providing unequivocal confirmation of molecular weight. For a compound like this compound, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art method for both identification and quantification.[9] In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 136.1. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a mass measurement with high accuracy (typically <5 ppm error).

Experimental Protocol: UPLC-MS/MS for Quantification

The following protocol is based on a validated method for determining this compound in biological matrices, demonstrating its applicability for trace-level analysis in drug development and toxicology.[9]

Instrumentation:

-

UPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A suitable reverse-phase (RP) C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

-

Rationale: Formic acid aids in the protonation of the analyte, enhancing the ESI signal in positive ion mode.

-

-

Flow Rate: Optimized for the UPLC column dimensions (e.g., 0.4-0.6 mL/min).

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

-

-

Precursor Ion (Q1): m/z 136.1 ([M+H]⁺).

-

Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) of the precursor.

Caption: Analytical workflow for the quantification of this compound.

Relevance in Research and Drug Development

Role as an Intermediate and Impurity

This compound is a critical intermediate in the commercial production of Bronopol (2-bromo-2-nitro-1,3-propanediol), a widely used preservative in pharmaceuticals and cosmetics.[3] As a starting material, its purity is paramount to ensure the quality and safety of the final Active Pharmaceutical Ingredient (API). It can also be present as a process-related impurity in the final Bronopol product. Therefore, regulatory bodies require validated analytical methods to detect and quantify its presence, making a thorough understanding of its properties essential.

Metabolite for Human Biomonitoring

Recent studies have identified this compound as a urinary metabolite of Bronopol.[9] This discovery is significant for drug development and public health, as it provides a specific biomarker to assess human exposure to Bronopol from various sources. The development of sensitive UPLC-MS/MS methods for its detection allows for precise human biomonitoring and pharmacokinetic studies.[9]

Chemical Stability and Degradation

The compound is susceptible to degradation under strongly alkaline conditions via a reverse aldol reaction, which breaks it down into its starting materials, formaldehyde and nitroethane.[8] This instability has important implications for the formulation of products containing Bronopol, as alkaline environments can lead to the degradation of the preservative and the formation of these byproducts.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as causing serious eye irritation.[2][6]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Avoid generating dust.[6]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Fire Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[6]

Conclusion

The molecular weight of this compound, 135.12 g/mol , is more than a mere physical constant; it is a central parameter that underpins its synthesis, analytical verification, and application. For researchers and drug development professionals, this value is fundamental to stoichiometric calculations in the synthesis of preservatives like Bronopol, the development of precise mass spectrometry-based methods for quality control and impurity profiling, and the interpretation of data in human biomonitoring studies. A comprehensive grasp of this core property, in conjunction with its chemical structure and reactivity, is indispensable for ensuring scientific integrity and regulatory compliance.

References

- National Institute of Standards and Technology (NIST). (n.d.). 2-Nitro-2-methyl-1,3-propanediol. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6480, this compound.

- Veeprho. (n.d.). This compound.

- SIELC Technologies. (2018). 2-(Hydroxymethyl)-2-nitro-1,3-propanediol.

- Käfferlein, H. U., et al. (2020). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods, 12(1), 53-60.

- ResearchGate. (2008). Synthesis of 2-Methyl-2-nitro-1, 3-diazido-propane.

- Google Patents. (1988). US4754079A - Process for producing the sodium salt of 2-nitro-1,3-propanediol.

- PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.

- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.

- Canadian Science Publishing. (1964). REACTION OF this compound WITH ALKALI. Canadian Journal of Chemistry, 42(5), 1242-1245.

Sources

- 1. 2-Nitro-2-methyl-1,3-propanediol [webbook.nist.gov]

- 2. This compound | C4H9NO4 | CID 6480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. This compound CAS#: 77-49-6 [m.chemicalbook.com]

- 5. This compound | 77-49-6 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of 2-Methyl-2-nitro-1,3-propanediol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-2-nitro-1,3-propanediol (CAS 77-49-6), a bifunctional organic compound of interest in pharmaceutical and chemical synthesis applications. The document elucidates the theoretical principles governing its solubility, leveraging an understanding of its molecular structure, including the pivotal roles of its hydroxyl and nitro functional groups. It synthesizes available qualitative and quantitative solubility data in various solvents and presents a rigorous, field-proven experimental protocol for the precise determination of solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to facilitate formulation, reaction engineering, and purification processes.

Introduction to this compound

This compound is a white to yellowish crystalline solid with the molecular formula C₄H₉NO₄.[1][2] Its structure is characterized by a propane backbone substituted with two primary hydroxyl (-OH) groups, a tertiary nitro (-NO₂) group, and a methyl (-CH₃) group at the C2 position. This unique combination of functional groups imparts a distinct set of physicochemical properties that dictate its utility and behavior, particularly its solubility.

The presence of two hydroxyl groups allows for extensive hydrogen bonding, while the highly polar nitro group contributes significantly to the molecule's large dipole moment.[3][4][5] These features are the primary determinants of its interaction with various solvents. The compound is widely used as a chemical intermediate and as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties.[1][2] A thorough understanding of its solubility is therefore critical for optimizing its use in these applications.

Key Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 77-49-6 | [6] |

| Molecular Formula | C₄H₉NO₄ | [6] |

| Molecular Weight | 135.12 g/mol | [2][6] |

| Appearance | White to yellowish crystalline solid | [1][2] |

| Melting Point | 147-149 °C | [7] |

| pKa | 12.86 ± 0.10 (Predicted) | [7] |

| Water Solubility | 80 g/100 mL (at 20 °C) |[1][7] |

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8][9] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Role of Molecular Structure

The molecular structure of this compound is the key to its solubility profile:

-

Hydroxyl Groups (-OH): The two hydroxyl groups are powerful hydrogen bond donors and acceptors. This makes the molecule highly compatible with polar protic solvents like water, methanol, and ethanol, with which it can form strong hydrogen bonds.[5][10]

-

Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing, possessing a significant dipole moment.[4] This group enhances solubility in polar aprotic solvents (e.g., acetone, acetonitrile) through dipole-dipole interactions.

-

Alkyl Backbone (-CH(CH₃)CH₂-): The hydrocarbon portion of the molecule is non-polar. While small, it contributes to some affinity for less polar environments. However, its influence is largely overshadowed by the highly polar functional groups.

This combination predicts high solubility in polar solvents and progressively lower solubility as solvent polarity decreases.[5][10]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter (δ) into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar intermolecular forces.

-

δH: Energy from hydrogen bonding.

Caption: Intermolecular forces driving the solubility of this compound.

Experimental Solubility Data

The following table summarizes the known solubility of this compound in various solvents based on available literature. There is a notable scarcity of precise quantitative data for a broad range of organic solvents, highlighting the need for experimental determination for specific applications.

| Solvent | Solvent Type | Solubility | Temperature (°C) | Reference |

| Water | Polar Protic | 80 g / 100 mL (Quantitative) | 20 | [1][7] |

| Methanol | Polar Protic | Very Soluble (Qualitative) | Not Specified | [10] |

| Ethanol | Polar Protic | Very Soluble (Qualitative) | Not Specified | [2][10] |

| Acetone | Polar Aprotic | Soluble / Less Soluble (Qualitative) | Not Specified | [2][10] |

| Less Polar Solvents (e.g., Ether, Chloroform) | Weakly Polar / Non-Polar | Sparingly Soluble (Qualitative) | Not Specified | [10] |

Protocol for Experimental Solubility Determination

To address the lack of quantitative data, a robust and self-validating experimental protocol is essential. The isothermal saturation method (or shake-flask method) is a gold-standard technique.

Core Directive: Achieving Equilibrium

The fundamental requirement for accurate solubility measurement is ensuring that the solution has reached thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is a dynamic state, not a static one. Agitation and sufficient time are critical parameters that must be controlled and validated.

Experimental Workflow

Caption: Isothermal shake-flask workflow for accurate solubility measurement.

Detailed Step-by-Step Methodology

-

Preparation:

-

Causality: Use high-purity solute and solvent to prevent impurities from affecting the solubility measurement.

-

Accurately weigh approximately 100-200 mg of this compound into several glass vials (e.g., 4 mL). Record the exact mass.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial. This creates a slurry with a clear excess of solid solute.

-

-

Equilibration:

-

Causality: Constant temperature is critical as solubility is highly temperature-dependent. Vigorous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium.

-

Seal the vials securely and place them in an isothermal orbital shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a predetermined period (a minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium). To validate, samples can be taken at different time points (e.g., 24h, 48h, 72h) to confirm the concentration has plateaued.

-

-

Sample Collection and Phase Separation:

-

Causality: The removal of all undissolved solids is the most critical step for accuracy. Using a pre-warmed or same-temperature syringe and filter prevents the solute from precipitating due to temperature shock.

-

Remove a vial from the shaker and allow the undissolved solid to settle for 30 minutes inside the temperature-controlled bath.

-

Draw an aliquot of the supernatant using a syringe fitted with a chemically compatible 0.22 µm filter (e.g., PTFE for most organic solvents). Discard the first few drops to saturate the filter material.

-

Dispense the filtered, saturated solution into a pre-weighed, tared vial for analysis. Record the mass of the solution transferred.

-

-

Quantification:

-

Causality: The choice of analytical method depends on the required precision and available equipment. Each method must be properly calibrated.

-

Method A: Gravimetric Analysis (Primary Method):

-

Place the tared vial containing the filtered solution in a vacuum oven at a mild temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

-

Weigh the vial to determine the mass of the residual solid solute.

-

Solubility ( g/100g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100.

-

-

Method B: HPLC/UV-Vis Spectroscopy:

-

Accurately dilute the filtered solution with a suitable mobile phase or solvent.

-

Quantify the concentration against a pre-established calibration curve. This compound exhibits a UV absorbance band around 276-278 nm in methanol, making UV-based detection feasible.[10]

-

-

Conclusion

The solubility of this compound is dominated by its highly polar nature, conferred by two hydroxyl groups and a nitro moiety. It is readily soluble in polar protic solvents like water and lower alcohols, and shows good solubility in polar aprotic solvents.[2][5][10] Its solubility in non-polar organic solvents is limited.[10] Due to a lack of comprehensive quantitative data in the scientific literature, direct experimental measurement via a validated isothermal saturation protocol is strongly recommended for any application requiring precise solubility values. The methodologies and theoretical insights provided in this guide offer a robust framework for researchers to confidently characterize and predict the behavior of this versatile compound.

References

- Vertex AI Search. (2020). NITRO COMPOUNDS.

- ChemicalBook. (2025). This compound | 77-49-6.

- CHEM-GUIDE. Physical properties of nitro compounds.

- ExportersIndia. This compound CAS 77-49-6 - Medicine Grade Bulk Supply at Best Price.

- PubChem. This compound | C4H9NO4 | CID 6480.

- Odinity. (2023). Experiment: Solubility of Organic & Inorganic Compounds.

- ChemicalBook. (2025). This compound CAS#: 77-49-6.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Solubility of Things. Bronopol.

- Canadian Science Publishing. (1964). REACTION OF this compound WITH ALKALI.

- University of Canterbury. (2023). Solubility of Organic Compounds.

Sources

- 1. This compound | 77-49-6 [chemicalbook.com]

- 2. 2-Methyl-2-Nitro-1 3-Propanediol CAS:77-49-6 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C4H9NO4 | CID 6480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 77-49-6 [m.chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Methyl-2-nitro-1,3-propanediol: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and chemical synthesis, a precise understanding of the physical properties of a compound is paramount. This guide serves as an in-depth technical resource for the accurate determination of the melting and boiling points of 2-Methyl-2-nitro-1,3-propanediol, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to not only provide robust protocols but also to instill a deeper understanding of the principles that govern these measurements, ensuring data integrity and reproducibility in your research endeavors.

Physicochemical Profile of this compound

This compound (CAS No. 77-49-6) is a white to yellowish crystalline solid with the molecular formula C₄H₉NO₄ and a molecular weight of 135.12 g/mol .[1][2] Its structure, featuring two hydroxyl groups and a nitro group attached to a tertiary carbon, dictates its physicochemical behavior, particularly its thermal properties.

Melting Point: A Critical Analysis of Available Data

The melting point is a fundamental indicator of a compound's purity. For this compound, a survey of available data reveals a slight discrepancy. While many commercial suppliers cite a melting point range of 147-149 °C, a more precise value of 150.6 °C is reported in the Beilstein database, a highly reputable source in organic chemistry.[1] This variation may be attributed to differences in the purity of the samples analyzed. For the purposes of rigorous scientific work, the Beilstein value should be considered the benchmark for a highly purified sample.

Boiling Point and Thermal Stability: A Case of Decomposition

The determination of a boiling point for this compound is complicated by its thermal instability. It is widely reported that the compound decomposes upon attempted distillation at a pressure of 10 mmHg .[1] While some databases may list a predicted boiling point, it is crucial for researchers to understand that this is a calculated value and not an experimentally observed boiling point. The presence of the nitro group significantly lowers the decomposition temperature of the molecule. Therefore, any attempt to determine an atmospheric boiling point will result in decomposition, not boiling. Understanding the thermal decomposition profile is thus of greater practical importance than a theoretical boiling point.

Data Summary Table

| Property | Value | Source |

| Melting Point | 150.6 °C | Beilstein[1] |

| 147-149 °C | Commercial Suppliers[3] | |

| Boiling Point | Decomposes on distillation | Beilstein[1] |

| Molecular Formula | C₄H₉NO₄ | PubChem[2] |

| Molecular Weight | 135.12 g/mol | PubChem[2] |

| Appearance | White to yellowish crystals | ChemicalBook[1] |

Experimental Determination of the Melting Point: A Self-Validating Protocol

The following protocol is designed to provide a highly accurate and reproducible melting point determination for this compound, incorporating principles of self-validation through calibration and meticulous experimental technique.

Principle and Causality

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range.[4][5] The protocol below is designed to minimize experimental error and ensure the observed melting point is a true reflection of the sample's properties. The slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block.

Mandatory Apparatus and Reagents

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

This compound sample (ensure the sample is completely dry)

-

Melting point standards with certified melting points (e.g., vanillin, acetanilide, caffeine)[6][7][8]

Experimental Workflow Diagram

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

Part 1: Calibration of the Melting Point Apparatus (A Self-Validating System)

-

Selection of Standards: Choose at least two certified melting point standards that bracket the expected melting point of this compound (e.g., acetanilide: 114-116 °C and sulfanilamide: 164.5-166.5 °C).[7][8]

-

Standard Preparation: Place a small amount of the first standard into a capillary tube to a depth of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat at a rate of approximately 10 °C/minute until the temperature is about 15 °C below the standard's known melting point. Then, reduce the heating rate to 1-2 °C/minute.

-

Record and Compare: Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This is the melting range. Compare this to the certified melting range.

-

Correction Factor: If the observed melting point deviates from the certified value, calculate a correction factor to be applied to subsequent measurements.

-

Repeat: Repeat the process with the second standard to ensure linearity of the instrument's temperature reading.